molecular formula C12H4F6N2 B14074128 2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 582306-89-6

2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile

Cat. No.: B14074128
CAS No.: 582306-89-6
M. Wt: 290.16 g/mol
InChI Key: WLEOOPDRELFSAQ-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2,4-bis(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product.

Reaction Conditions:

    Reagents: 2,4-bis(trifluoromethyl)benzaldehyde, malononitrile

    Catalyst: Base (e.g., piperidine or pyridine)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
  • 4-(Trifluoromethyl)phenylacetonitrile

Uniqueness

Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- stands out due to its specific combination of trifluoromethyl and nitrile groups, which impart unique chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

582306-89-6

Molecular Formula

C12H4F6N2

Molecular Weight

290.16 g/mol

IUPAC Name

2-[[2,4-bis(trifluoromethyl)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C12H4F6N2/c13-11(14,15)9-2-1-8(3-7(5-19)6-20)10(4-9)12(16,17)18/h1-4H

InChI Key

WLEOOPDRELFSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=C(C#N)C#N

Origin of Product

United States

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